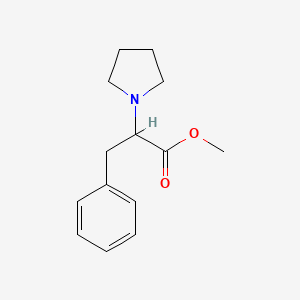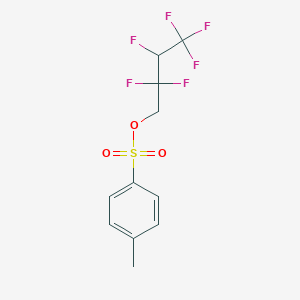
2,7-Di-tert-butylpyrene-4,5-dione
Übersicht
Beschreibung
2,7-Di-tert-butylpyrene-4,5-dione is an organic compound with the molecular formula C24H24O2 and a molecular weight of 344.45 g/mol . This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two tert-butyl groups at the 2 and 7 positions and two ketone groups at the 4 and 5 positions . It is a solid at room temperature and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,7-Di-tert-butylpyrene-4,5-dione can be synthesized through the oxidation of 2,7-di-tert-butylpyrene. A notable method involves the use of hypervalent iodine oxyacids, which allows for a metal-free, green oxidation process . This method is advantageous due to its high yield, selectivity, ease of workup, and reduced toxicity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the green oxidation method using hypervalent iodine oxyacids presents a promising approach for scalable production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Di-tert-butylpyrene-4,5-dione primarily undergoes oxidation reactions. The oxidation of 2,7-di-tert-butylpyrene can yield either the 4,5-dione or the 4,5,9,10-tetraone, depending on the reaction conditions .
Common Reagents and Conditions: The oxidation reactions typically employ hypervalent iodine oxyacids as the oxidizing agents . These reactions are conducted under mild conditions, which contribute to the selectivity and efficiency of the process .
Major Products Formed: The major products formed from the oxidation of 2,7-di-tert-butylpyrene are this compound and 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone . These compounds are key building blocks for various applications in organic optoelectronics .
Wissenschaftliche Forschungsanwendungen
2,7-Di-tert-butylpyrene-4,5-dione has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block for the synthesis of organic optoelectronic materials . These materials are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices . Additionally, the compound’s unique structure and properties make it a valuable tool for studying the mechanisms of oxidation reactions and the development of green chemistry methodologies .
Wirkmechanismus
The mechanism of action for 2,7-Di-tert-butylpyrene-4,5-dione primarily involves its role as an intermediate in oxidation reactions. The presence of tert-butyl groups at the 2 and 7 positions provides steric hindrance, which influences the selectivity of the oxidation process . The ketone groups at the 4 and 5 positions are the primary sites for further chemical transformations, making the compound a versatile intermediate for various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: 2,7-Di-tert-butylpyrene-4,5-dione is unique due to its specific substitution pattern and the presence of both tert-butyl and ketone groups. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and selectivity in oxidation reactions . Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2,7-ditert-butylpyrene-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c1-23(2,3)15-9-13-7-8-14-10-16(24(4,5)6)12-18-20(14)19(13)17(11-15)21(25)22(18)26/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVLJPPUHAYYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)









![Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate](/img/structure/B3330448.png)


